Cas no 521935-73-9 (N2-(2,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine)

N2-(2,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a morpholine-substituted core with dimethylphenyl and methoxyphenyl amine substituents. Its structural design imparts potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate or active moiety in kinase inhibition or herbicide development. The presence of electron-donating methoxy and morpholine groups enhances solubility and bioavailability, while the triazine scaffold offers stability and reactivity for further functionalization. This compound’s balanced lipophilicity and steric properties make it a candidate for targeted molecular interactions in drug discovery or crop protection research. Its synthesis leverages well-established triazine chemistry, ensuring scalability for industrial use.
N2-(2,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine structure
521935-73-9 structure
Product Name:N2-(2,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
CAS No:521935-73-9
MF:C22H26N6O2
MW:406.480844020844
CID:5906184
PubChem ID:42477713
Update Time:2025-08-03

N2-(2,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine Chemical and Physical Properties

Names and Identifiers

    • N2-(2,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
    • AKOS016385250
    • 2-N-(2,5-dimethylphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
    • N2-(2,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
    • F2490-0260
    • 521935-73-9
    • N-(2,5-dimethylphenyl)-N'-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
    • Inchi: 1S/C22H26N6O2/c1-15-4-5-16(2)19(14-15)24-21-25-20(23-17-6-8-18(29-3)9-7-17)26-22(27-21)28-10-12-30-13-11-28/h4-9,14H,10-13H2,1-3H3,(H2,23,24,25,26,27)
    • InChI Key: XHUOMRUSNCXKBF-UHFFFAOYSA-N
    • SMILES: O1CCN(C2N=C(NC3C=CC(=CC=3)OC)N=C(NC3C=C(C)C=CC=3C)N=2)CC1

Computed Properties

  • Exact Mass: 406.21172409g/mol
  • Monoisotopic Mass: 406.21172409g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 512
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 84.4Ų

N2-(2,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine Pricemore >>

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Additional information on N2-(2,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Research Brief on N2-(2,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine (CAS: 521935-73-9)

N2-(2,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine (CAS: 521935-73-9) is a triazine derivative that has garnered significant attention in recent chemical and biomedical research due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been investigated for its role in modulating various biological pathways, particularly in the context of kinase inhibition and anticancer activity. The morpholine and methoxyphenyl substituents contribute to its pharmacological properties, making it a promising candidate for further development.

Recent studies have focused on the synthesis and optimization of this compound to enhance its bioavailability and target specificity. A 2023 publication in the Journal of Medicinal Chemistry highlighted its efficacy as a selective inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The study demonstrated that 521935-73-9 exhibits nanomolar potency against CDK4/6, with minimal off-target effects, suggesting its potential as a targeted therapy for breast cancer and other CDK-dependent malignancies.

In addition to its anticancer properties, 521935-73-9 has been explored for its anti-inflammatory effects. A preclinical study published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that the compound inhibits NF-κB signaling, a key pathway in chronic inflammatory diseases. The researchers noted that its triazine core interacts with the IKK complex, thereby reducing the production of pro-inflammatory cytokines. These findings position 521935-73-9 as a dual-action agent with applications in oncology and immunology.

Pharmacokinetic studies of 521935-73-9 have also advanced, with a 2024 report in Drug Metabolism and Disposition detailing its metabolic stability and tissue distribution. The compound showed favorable oral bioavailability and a half-life suitable for once-daily dosing in rodent models. However, challenges such as hepatic first-pass metabolism and potential drug-drug interactions were identified, necessitating further structural modifications or formulation strategies to optimize its clinical utility.

Ongoing research is investigating the combination of 521935-73-9 with existing therapeutics to overcome resistance mechanisms. For instance, a collaborative study between academic and industry researchers (2024) demonstrated synergistic effects when co-administered with PI3K inhibitors in PTEN-deficient cancer models. This combination therapy approach could expand the compound's applicability to a broader range of tumor types.

In conclusion, N2-(2,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine represents a versatile scaffold with multifaceted biological activities. Its development trajectory underscores the importance of triazine derivatives in modern drug discovery, particularly for precision medicine applications. Future directions include IND-enabling studies and the exploration of prodrug strategies to address its pharmacokinetic limitations.

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